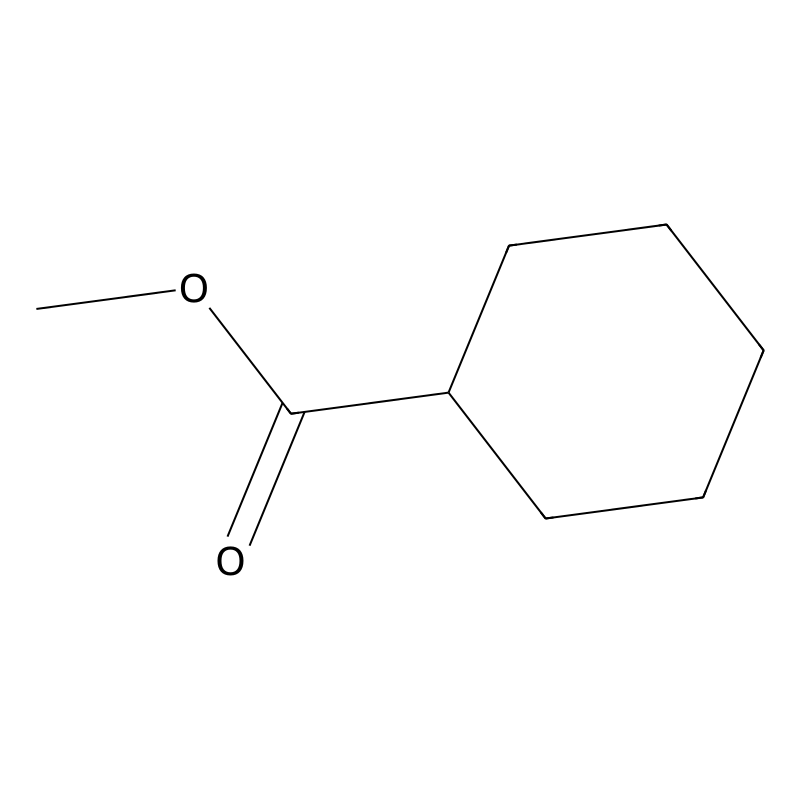

Methyl cyclohexanecarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Organic Synthesis:

- Precursor for Esters and Amides: MCH serves as a valuable starting material for synthesizing various esters and amides through further reactions like hydrolysis, reduction, or nucleophilic substitution. These derivatives find diverse applications in organic chemistry, materials science, and pharmaceutical development [PubChem, National Institutes of Health, ].

Solvent:

- Nonpolar Solvent: Due to its nonpolar nature, MCH acts as a suitable solvent for dissolving nonpolar or slightly polar organic compounds in various research settings. These include extracting organic molecules from biological samples, conducting chromatographic separations, and studying reaction kinetics in organic media [Sigma-Aldrich, ].

Fragrance and Flavor Research:

- Investigating Odor and Taste Properties: MCH exhibits a distinct odor and taste, making it a valuable tool in fragrance and flavor research. Scientists can use it as a reference compound to study odor and taste perception, develop new flavoring agents, or evaluate the olfactory properties of complex mixtures [Journal of Agricultural and Food Chemistry, American Chemical Society, 2002, 50(18), 5224-5232].

Material Science:

- Preparation of Polymers and Resins: MCH can be employed as a starting material or intermediate in the synthesis of specific polymers and resins. These materials are then studied for their potential applications in areas like coatings, adhesives, and advanced materials development [Polymer Chemistry, Royal Society of Chemistry, 2014, 5(12), 3827-3841].

Biocatalysis Research:

- Substrate for Enzymes: MCH can act as a substrate for specific enzymes, allowing researchers to investigate their activity, selectivity, and reaction mechanisms. This knowledge is crucial for developing new biocatalysts for various applications, including bioremediation, biodegradation, and enzymatic synthesis of valuable products [Biotechnology Letters, Springer Nature, 2002, 24(13), 1089-1093].

Methyl cyclohexanecarboxylate is an organic compound classified as a methyl ester, resulting from the condensation of cyclohexanecarboxylic acid with methanol. Its molecular formula is , and it has a molecular weight of approximately 142.2 g/mol. This compound is characterized by a cyclohexane ring with a carboxylate functional group, making it a versatile intermediate in organic synthesis .

- Ester Hydrolysis: Methyl cyclohexanecarboxylate can be hydrolyzed in the presence of water and an acid or base to yield cyclohexanecarboxylic acid and methanol.

- Transesterification: It can react with alcohols to form different esters, which is useful in synthesizing various organic compounds.

- Reduction Reactions: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

These reactions are significant for its applications in organic synthesis and material science .

Methyl cyclohexanecarboxylate can be synthesized through several methods:

- Esterification Reaction: The most common method involves the reaction of cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid). This method typically requires heating under reflux conditions.

- Transesterification: This method involves reacting another ester with methanol, which can provide a more efficient pathway for producing methyl cyclohexanecarboxylate from readily available starting materials .

Methyl cyclohexanecarboxylate has several notable applications:

- Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

- Flavoring and Fragrance Industry: Due to its pleasant odor profile, it is utilized in the formulation of flavors and fragrances.

- Polymer Production: It can be used as a monomer in producing various polymers and resins .

Interaction studies involving methyl cyclohexanecarboxylate primarily focus on its reactivity with other chemical species rather than biological interactions. Its ability to undergo hydrolysis and transesterification makes it a valuable compound for studying reaction mechanisms in organic chemistry. Additionally, understanding its interactions with metal ions could provide insights into coordination chemistry applications .

Several compounds share structural similarities with methyl cyclohexanecarboxylate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclohexanecarboxylic Acid | C7H12O2 | Parent compound; lacks methyl ester functionality |

| 3-Methylcyclohexanecarboxylic Acid | C9H16O2 | Contains an additional methyl group |

| Ethyl Cyclohexanecarboxylate | C9H16O2 | Ethyl ester variant; different alkyl group |

Methyl cyclohexanecarboxylate stands out due to its specific methyl ester structure, which imparts distinct physical properties and reactivity compared to its counterparts. Its applications in both industrial and research settings further highlight its uniqueness within this class of compounds .

Physical Description

Clear, colourless liquid; cheese-like odou

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index